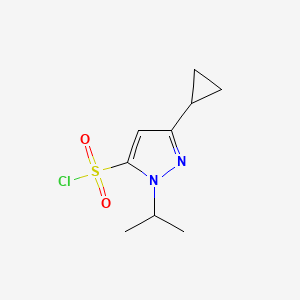
4-Bromo-2-methyl-6-(N-propyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-6-(N-propyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen at the 6-position. These structural modifications impart unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylpyrimidine with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-6-(N-propyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) is common.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrimidines and other reduced forms of the compound.
科学研究应用
4-Bromo-2-methyl-6-(N-propyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用机制
The mechanism of action of 4-Bromo-2-methyl-6-(N-propyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and other functional groups can form covalent or non-covalent interactions with these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved vary depending on the specific context and application.
相似化合物的比较
Similar Compounds
2-Bromo-4-methyl-6-(N-propyl)pyrimidine: Similar structure but with bromine and methyl groups swapped.
4-Chloro-2-methyl-6-(N-propyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.
4-Bromo-2-ethyl-6-(N-propyl)pyrimidine: Ethyl group instead of methyl at the 2-position.
Uniqueness
4-Bromo-2-methyl-6-(N-propyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 4-position makes it particularly suitable for substitution reactions, allowing for the introduction of various functional groups. Its unique structure also contributes to its potential as a versatile scaffold in drug development and other scientific research applications.
属性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-6-propylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3 |
InChI 键 |
AJHIBHNVDVZURK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


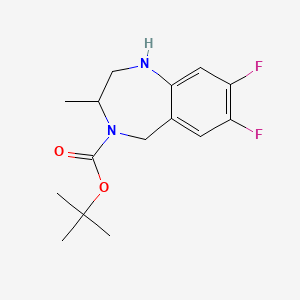
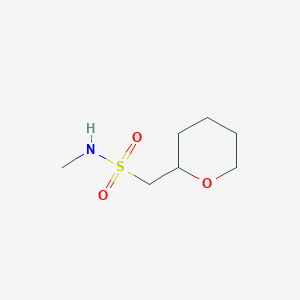
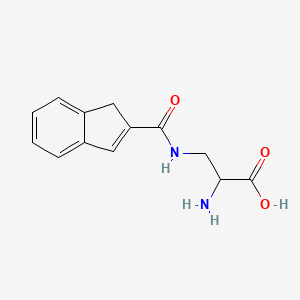
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
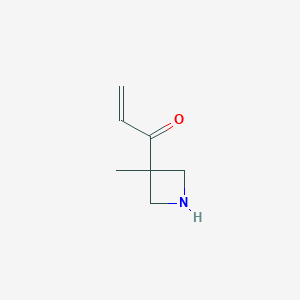
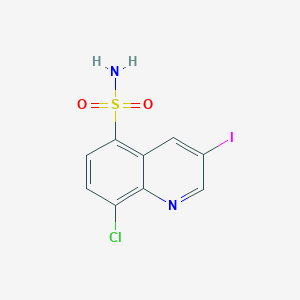
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)
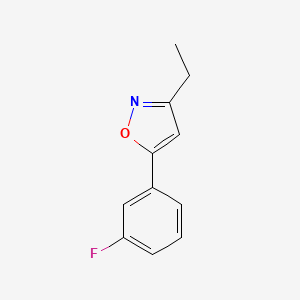
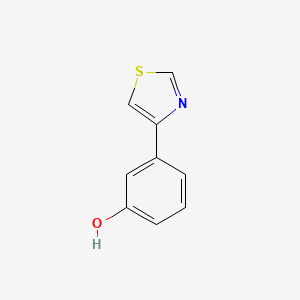
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
